1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester
Overview
Description
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazine derivatives under acidic conditions to form indazoles.
Esterification: The carboxylic acid group of 1H-indazole-1-carboxylic acid can be esterified using 1,1-dimethylethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reactants are mixed, heated, and maintained under controlled conditions to ensure the desired product formation.
Continuous Flow Process: This method involves the continuous feeding of reactants through a reactor system, allowing for a more efficient and scalable production process.
Chemical Reactions Analysis
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indazole-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indazole-1-carboxylic acid derivatives.
Reduction Products: Indazole-1-carboxylic acid amine derivatives.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester is compared with other similar compounds, highlighting its uniqueness:
1H-Indazole-1-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
1H-Indazole-1-carboxylic acid, 5-methyl-ethyl ester: Similar but with an ethyl ester group instead of a 1,1-dimethylethyl ester group.
1H-Indazole-1-carboxylic acid, 5-methyl-propyl ester: Similar but with a propyl ester group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 5-methylindazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-6-11-10(7-9)8-14-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNNUUFUNQOUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167767 | |
Record name | 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-23-1 | |
Record name | 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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